molecular formula C8H7BrFNO3 B2595249 2-Bromo-4-fluoro-3-methyl-6-nitroanisole CAS No. 2187435-02-3

2-Bromo-4-fluoro-3-methyl-6-nitroanisole

Cat. No.: B2595249
CAS No.: 2187435-02-3
M. Wt: 264.05
InChI Key: HQLMCYGPYKUTBZ-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methyl-6-nitroanisole is an organic compound with the molecular formula C8H7BrFNO3. It is a derivative of anisole, featuring bromine, fluorine, methyl, and nitro substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole typically involves multiple steps. One common method includes:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Bromination: Addition of the bromine atom.

    Fluorination: Introduction of the fluorine atom.

    Methylation: Addition of the methyl group.

    Methoxylation: Introduction of the methoxy group.

Each step requires specific reagents and conditions. For instance, nitration often uses a mixture of concentrated nitric and sulfuric acids, while bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methyl-6-nitroanisole can undergo various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions.

    Reduction Reactions: Reduction of the nitro group to an amine.

    Oxidation Reactions: Oxidation of the methyl group to a carboxylic acid.

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine, while oxidation of the methyl group results in a carboxylic acid .

Scientific Research Applications

2-Bromo-4-fluoro-3-methyl-6-nitroanisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-3-methyl-6-nitroanisole involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (nitro and halogens) and electron-donating groups (methoxy and methyl) on the aromatic ring influences its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluoro-6-nitroanisole: Similar structure but different substitution pattern.

    4-Bromo-1-fluoro-2-nitrobenzene: Lacks the methoxy and methyl groups.

Uniqueness

2-Bromo-4-fluoro-3-methyl-6-nitroanisole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-bromo-1-fluoro-4-methoxy-2-methyl-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c1-4-5(10)3-6(11(12)13)8(14-2)7(4)9/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLMCYGPYKUTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1Br)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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